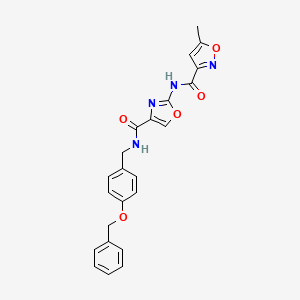
N-(4-((4-(benzyloxy)benzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((4-(benzyloxy)benzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention in various fields, including chemistry and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(benzyloxy)benzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide involves several key steps:
Formation of Oxazole Ring: : This can be achieved via a cyclization reaction, often involving reagents like carboxylic acids and amines under conditions such as heating or the use of catalysts.
Introduction of the Carbamoyl Group: : This typically involves the reaction of an amine with a carbamoyl chloride derivative under controlled temperatures.
Attachment of the Benzyloxybenzyl Group: : This step may require nucleophilic substitution reactions, where the benzyloxybenzyl halide reacts with the intermediate compound.
Industrial Production Methods
For large-scale production, these reactions need to be optimized for efficiency and yield. This often involves selecting the right solvents, temperature control, and catalysts to drive the reactions to completion while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation: : Introduction of oxidizing agents can lead to the formation of various oxides or introduction of new functional groups.
Reduction: : Reduction reactions may involve hydrogenation or the use of reducing agents to simplify the compound’s structure.
Substitution: : Particularly, nucleophilic substitution reactions where various substituents can replace the existing functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: : Halides, nucleophiles like amines or thiols.
Major Products
The products of these reactions depend largely on the reagents and conditions used but can range from simple alcohols and amines to complex cyclic compounds with varied functional groups.
Scientific Research Applications
N-(4-((4-(benzyloxy)benzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide finds applications across multiple disciplines:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Medicine: : Investigated for its role in developing new pharmaceuticals, especially those targeting specific pathways or receptors.
Industry: : Utilized in the creation of polymers and other materials with unique chemical properties.
Mechanism of Action
The compound’s mechanism of action is typically governed by its ability to interact with molecular targets such as enzymes or receptors. The specific pathways involved may include:
Binding to Enzymes: : Inhibiting or modifying enzyme activity.
Receptor Interaction: : Modulating receptor activity in cellular pathways.
Comparison with Similar Compounds
N-(4-((4-(benzyloxy)benzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide stands out among similar compounds due to its unique structural arrangement and functional groups. For instance:
Similar Compounds: : Compounds like benzyloxybenzamide derivatives or oxazole-containing molecules.
Uniqueness: : Its combination of benzyloxy, carbamoyl, and isoxazole groups contribute to its distinctive chemical behavior and applications.
Properties
IUPAC Name |
5-methyl-N-[4-[(4-phenylmethoxyphenyl)methylcarbamoyl]-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5/c1-15-11-19(27-32-15)22(29)26-23-25-20(14-31-23)21(28)24-12-16-7-9-18(10-8-16)30-13-17-5-3-2-4-6-17/h2-11,14H,12-13H2,1H3,(H,24,28)(H,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXCFGYQIUBLRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B2373483.png)
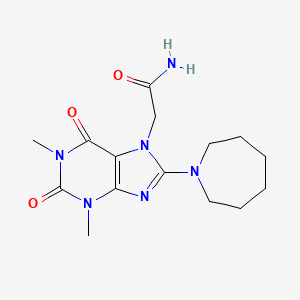
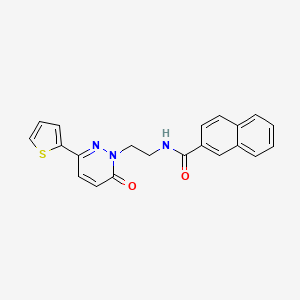
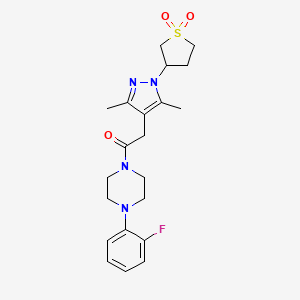
![Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate](/img/structure/B2373488.png)
![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2373493.png)
![2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2373494.png)

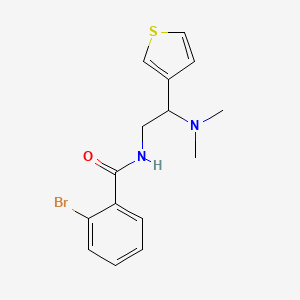

![2-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid](/img/structure/B2373499.png)

![2-Fluoro[1,1'-biphenyl]-4-yl 4-methylbenzenesulfonate](/img/structure/B2373505.png)
![5-((3,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2373506.png)
